2-Oxo-2H-chromene-7-carbaldehyde

Description

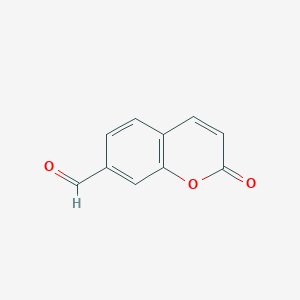

2-Oxo-2H-chromene-7-carbaldehyde (CAS: 53138-25-3; molecular formula: C₁₀H₆O₃) is a coumarin derivative characterized by a benzopyrone scaffold with a formyl (-CHO) group at position 5. Coumarins are renowned for their diverse biological and photophysical properties, and the introduction of a carbaldehyde group enhances their reactivity, making them versatile intermediates in organic synthesis.

Properties

Molecular Formula |

C10H6O3 |

|---|---|

Molecular Weight |

174.15 g/mol |

IUPAC Name |

2-oxochromene-7-carbaldehyde |

InChI |

InChI=1S/C10H6O3/c11-6-7-1-2-8-3-4-10(12)13-9(8)5-7/h1-6H |

InChI Key |

IGXQMWVUAZLBKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)C=O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2-Oxo-2H-chromene-7-carbaldehyde exhibits a range of biological activities, making it a candidate for drug development. Research has indicated that chromone derivatives can interact with various biological macromolecules, potentially influencing pathways related to cell proliferation and apoptosis. Detailed studies on the interaction mechanisms are necessary to elucidate its pharmacological profile.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of chromone derivatives, including this compound. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus pneumoniae and Pseudomonas aeruginosa. The compound's structure facilitates binding to bacterial enzymes, inhibiting their function and thereby exerting antimicrobial effects .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure and develop new compounds with desired properties. Typical synthetic routes involve the condensation of salicylaldehyde with malonic acid followed by formylation using Vilsmeier reagent.

Comparative Analysis of Related Compounds

The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde | Methyl substitution at position 4 | Antimicrobial properties |

| 7-Hydroxy-4-methylchromone | Hydroxyl group at position 7 | Enhanced anticancer activity |

| 4-Methylcoumarin | Lacks aldehyde functionality | Used in organic synthesis |

This table illustrates how variations in substitution patterns affect the biological activities of these compounds, underscoring the potential of this compound for further research.

Case Study: Antimicrobial Properties

A study published in MDPI examined various derivatives of chromones for their antimicrobial activity. The findings indicated that certain derivatives showed promising results against Staphylococcus pneumoniae, with some exhibiting high activity levels against other bacterial strains as well . This research highlights the potential for developing new antimicrobial agents based on the structure of this compound.

Case Study: Drug Discovery

Research into the interactions between this compound and specific enzymes has revealed its potential as a lead compound in drug discovery. The compound's ability to bind effectively to target sites suggests that it could influence critical biological pathways associated with disease progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

- Structure : Features a hydroxy (-OH) group at position 7, methyl (-CH₃) at position 4, and carbaldehyde at position 8 (CAS: 14003-96-4; C₁₁H₈O₄).

- Compound 83 (oxime derivative) showed superior binding affinity compared to standard inhibitors .

- Synthesis : Derived from 7-hydroxy-4-methylcoumarin through formylation reactions.

7-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

- Structure: Chloro (-Cl) substituent at position 7, hydroxy at position 4, and carbaldehyde at position 3 (CAS: Not specified; C₁₀H₅ClO₄).

- Activity : Derivatives exhibit bacteriostatic and bactericidal activity against Staphylococcus aureus, E. coli, and Bacillus cereus. Compound 1a (4,7-dichloro derivative) showed potency comparable to streptomycin at 5 mg/mL .

- Synthesis : Synthesized via Vilsmeier-Haack formylation of 7-chloro-4-hydroxycoumarin.

7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde

- Structure: Diethylamino (-N(C₂H₅)₂) group at position 7 and carbaldehyde at position 3 (CAS: 57597-64-5; C₁₄H₁₅NO₃).

- Activity: Acts as a fluorescent probe for cyanide and amino acids. Its oxime derivatives (e.g., OXE-J, OXE-B) exhibit strong π-π stacking and hydrogen bonding, critical for photonic applications .

- Synthesis: Prepared by formylation of 7-(diethylamino)coumarin followed by oxime formation with hydroxylamine hydrochloride .

Key Observations :

Substituent Position Dictates Activity : The carbaldehyde group at C7 (target compound) contrasts with C3 or C8 in analogues, altering electronic properties and biological interactions.

Functional Group Synergy: The diethylamino group in 7-(diethylamino)-3-carbaldehyde enhances fluorescence, while chloro/hydroxy groups in other derivatives improve antimicrobial or enzyme inhibition.

Oxime Derivatives : Carbaldehyde groups facilitate oxime formation, expanding applications in drug discovery (e.g., anti-diabetic compound 83) and materials science (e.g., OXE-J) .

Structural and Crystallographic Insights

- 2-Oxo-2H-chromene-7-carbaldehyde: Limited crystallographic data, but planar benzopyrone core inferred from related structures .

- 7-(Diethylamino)-3-carbaldehyde: Exhibits slipped π-π stacking and C–H⋯O hydrogen bonding, stabilizing layered crystal structures .

- Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: A derivative with a twisted aromatic core due to steric effects from substituents, demonstrating adaptability in supramolecular chemistry .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Oxo-2H-chromene-7-carbaldehyde, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Knoevenagel condensation, followed by formylation at the 7-position. A reported method involves refluxing 7-(diethylamino)-2H-chromen-2-one with a formylating agent (e.g., Vilsmeier-Haack reagent) under anhydrous conditions . Purification is achieved via recrystallization from dichloromethane/petroleum ether (60–90°C), yielding crystals suitable for X-ray diffraction . Purity optimization includes monitoring by TLC and using high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodology : ¹H NMR signals at δ 8.48–8.79 ppm correspond to the aldehyde proton, while aromatic protons appear between δ 6.47–8.79 ppm. The diethylamino group shows characteristic quartets (δ ~3.44 ppm) and triplets (δ ~1.22 ppm) . For oxime derivatives (e.g., OXE-C or OXE-J), the imine proton (δ 8.42–8.63 ppm) and benzoyl/naphthoyl groups (δ 7.28–8.36 ppm) confirm successful functionalization . ¹³C NMR peaks at δ 152–162 ppm indicate the lactone carbonyl, while δ 108–142 ppm corresponds to aromatic carbons .

Q. What crystallization strategies ensure high-quality single crystals for X-ray diffraction studies?

- Methodology : Slow evaporation of a dichloromethane/petroleum ether mixture at room temperature is effective . For disordered ethyl groups (common in diethylamino derivatives), SHELXL-97’s PART/SAME instructions refine occupancy ratios (e.g., 0.54:0.46) while maintaining geometric constraints .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., HRMS vs. NMR) be resolved during derivative synthesis?

- Methodology : Discrepancies between HRMS (e.g., observed m/z 409.1271 vs. theoretical 409.1274 for OXE-J) and NMR may arise from residual solvents or dynamic effects. Use deuterated solvents for NMR to minimize artifacts, and cross-validate with 2D techniques (HSQC, HMBC). For HRMS, employ electrospray ionization (ESI) in positive mode with internal calibration (e.g., NaTFA) .

Q. What computational methods complement experimental data for analyzing π-π stacking and hydrogen bonding in crystal structures?

- Methodology : After solving the structure via SHELXD/SHELXL , use Mercury (CCDC) to visualize slipped π-π interactions (e.g., centroid distances ~3.5 Å) and C–H⋯O hydrogen bonds (2.3–2.6 Å). DFT calculations (e.g., Gaussian09) can quantify interaction energies and validate crystallographic disorder models .

Q. How can this compound be tailored for selective cyanide sensing in biological systems?

- Methodology : Design oxime derivatives (e.g., OXE-A) with electron-withdrawing groups (e.g., nitrobenzoyl in OXE-J) to enhance cyanide affinity via nucleophilic attack on the aldehyde. Test selectivity via fluorescence quenching assays in PBS buffer (pH 7.4) with competing anions (e.g., Cl⁻, SO₄²⁻). Confocal microscopy in live cells validates intracellular applicability .

Methodological Tables

Table 1 : Key Spectral Data for this compound Derivatives

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| OXE-A (oxime) | 8.42 (s, 1H, CH=N) | 157.68 (C=O lactone) | 245.28 [M+H]+ |

| OXE-J (nitrobenzoyl) | 8.36–8.27 (m, 4H, Ar) | 152.54 (C=O benzoyl) | 409.1271 [M]+ |

Table 2 : Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Space group | Monoclinic, P2₁/c |

| R factor | 0.048 |

| Disordered groups | Ethyl (54:46 ratio) |

| π-π stacking | 3.5 Å centroid distance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.